The Architectural Blueprint of a Targeted Protein Degrader: A Technical Guide to (S,R,S)-Ahpc-peg2-NH2
The Architectural Blueprint of a Targeted Protein Degrader: A Technical Guide to (S,R,S)-Ahpc-peg2-NH2
For Immediate Release
A Deep Dive into the Structure and Mechanism of a Key PROTAC Building Block for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure and mechanism of action of (S,R,S)-Ahpc-peg2-NH2, a pivotal E3 ligase ligand-linker conjugate employed in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation.
Core Structure and Chemical Identity
(S,R,S)-Ahpc-peg2-NH2, also recognized by its synonym VH032-PEG2-NH2, is a synthetic molecule meticulously designed for the construction of PROTACs. Its structure is composed of three key moieties:
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The (S,R,S)-AHPC Ligand: This component is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The specific stereochemistry of (S,R,S)-AHPC is critical for its potent and selective binding to VHL, which is the foundational step in initiating the degradation cascade.
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The PEG2 Linker: A two-unit polyethylene (B3416737) glycol (PEG) linker connects the VHL ligand to the reactive terminal group. The hydrophilic nature of the PEG linker can enhance the solubility and permeability of the resulting PROTAC molecule. The length and flexibility of the linker are crucial parameters that influence the formation and stability of the ternary complex.
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The Terminal Amine Group (-NH2): This primary amine serves as a reactive handle for the covalent attachment of a "warhead" – a ligand that specifically binds to the target protein of interest.
| Property | Value |
| Chemical Name | (S,R,S)-Ahpc-peg2-NH2 |
| Synonyms | VH032-PEG2-NH2, VHL Ligand-Linker Conjugates 3 |
| Molecular Formula | C₂₈H₄₁N₅O₆S |
| Molecular Weight | 575.72 g/mol |
| CAS Number | 2010159-60-9 |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental mechanism of action of any PROTAC synthesized using (S,R,S)-Ahpc-peg2-NH2 is to leverage the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein. This process can be broken down into the following key steps:
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Ternary Complex Formation: The bifunctional nature of the PROTAC allows it to simultaneously bind to both the target protein (via the warhead) and the VHL E3 ligase (via the (S,R,S)-AHPC moiety). This results in the formation of a transient ternary complex, bringing the target protein into close proximity with the E3 ligase.
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Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.
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Proteasomal Degradation: The polyubiquitinated target protein is now recognized as a substrate for the 26S proteasome. The proteasome unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell.
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Catalytic Cycle: After the degradation of the target protein, the PROTAC molecule is released and can engage another target protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for the degradation of multiple target protein molecules by a single PROTAC molecule.
PROTAC-mediated protein degradation pathway.
Quantitative Data and Experimental Protocols
While specific quantitative data for a PROTAC is dependent on the warhead used, the binding affinity of the VHL ligand is a critical parameter. The (S,R,S)-AHPC moiety is known to possess high affinity for VHL, which is essential for efficient ternary complex formation.
Below are representative experimental protocols for the synthesis and evaluation of a PROTAC utilizing (S,R,S)-Ahpc-peg2-NH2.
Synthesis of a PROTAC via Amide Bond Formation
This protocol describes the coupling of a carboxylic acid-functionalized warhead to the terminal amine of (S,R,S)-Ahpc-peg2-NH2.
Materials:
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(S,R,S)-Ahpc-peg2-NH2
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Carboxylic acid-functionalized warhead
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Peptide coupling reagent (e.g., HATU, HBTU)
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Organic base (e.g., DIPEA)
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Anhydrous solvent (e.g., DMF, DMSO)
Procedure:
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Dissolve the carboxylic acid-functionalized warhead (1.0 eq) and (S,R,S)-Ahpc-peg2-NH2 (1.1 eq) in the anhydrous solvent.
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Add the peptide coupling reagent (1.2 eq) and the organic base (2.0 eq) to the reaction mixture.
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Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
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Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
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Purify the crude product by preparative HPLC to yield the final PROTAC.
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Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
General workflow for PROTAC synthesis.
Cellular Degradation Assay (Western Blot)
This protocol is used to determine the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Materials:
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Cell line expressing the target protein
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Synthesized PROTAC
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Cell lysis buffer
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Primary antibody against the target protein
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Secondary antibody
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Loading control antibody (e.g., GAPDH, β-actin)
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SDS-PAGE and Western blotting equipment and reagents
Procedure:
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Seed cells in appropriate culture plates and allow them to adhere overnight.
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Treat the cells with increasing concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).
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Lyse the cells and determine the total protein concentration.
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Separate equal amounts of protein lysate by SDS-PAGE.
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Transfer the separated proteins to a PVDF membrane.
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Probe the membrane with the primary antibody against the target protein and the loading control antibody.
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Incubate with the appropriate secondary antibodies.
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Visualize the protein bands and quantify the band intensities to determine the extent of protein degradation. The DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) can be calculated from this data.
Application in Modulating Signaling Pathways: A Case Study with a PI3K/110β Degrader
While a specific research paper detailing the use of (S,R,S)-Ahpc-peg2-NH2 is noted for future publication, a closely related analogue, (S,R,S)-AHPC-Amide-PEG2-C2-NH2, has been utilized to synthesize a PROTAC targeting PI3K/110β (HY-176421).[1] The degradation of PI3K/110β by such a PROTAC would be expected to impact the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. By degrading PI3K/110β, a PROTAC can effectively block the downstream signaling of this pathway, leading to anti-cancer effects.
Modulation of the PI3K/AKT/mTOR pathway by a PI3K/110β PROTAC.
Conclusion
(S,R,S)-Ahpc-peg2-NH2 is a valuable and versatile building block for the synthesis of PROTACs. Its high-affinity VHL ligand, coupled with a flexible and solubilizing PEG2 linker and a reactive amine handle, provides a robust platform for the development of potent and selective protein degraders. A thorough understanding of its structure, mechanism of action, and the experimental protocols for its use is essential for researchers aiming to advance the field of targeted protein degradation and develop novel therapeutics for a wide range of diseases.
